

Unveiling the Chemical Architecture of Crocin-5: A Technical Guide

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Compound of Interest

Compound Name:	Crocin 5
CAS No.:	174916-30-4
Cat. No.:	B3028231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Crocin-5, a monoglucosyl ester of crocetin. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Crocin-5, more systematically known as crocetin mono- β -D-glucosyl ester or beta-D-glucosyl crocetin, is a water-soluble carotenoid found in the stigmas and leaves of *Crocus sativus* L. (saffron). Unlike the more abundant diglycosyl crocins (e.g., α -crocin), Crocin-5 possesses a single glucose moiety attached to one of the carboxyl groups of the crocetin backbone.

Recent research has successfully isolated and characterized a crocetin mono- β -D-glucosyl ester with the molecular formula $C_{26}H_{34}O_9$ and a molecular weight of 490.5 g/mol ^{[1][2]} This structure has been elucidated through extensive spectroscopic analysis.^{[1][2]}

Table 1: Physicochemical Properties of Crocetin mono- β -D-glucosyl ester

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₄ O ₉	[1][2]
Molecular Weight	490.5 g/mol	[1][2]
IUPAC Name	(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate	[3]
Appearance	Yellowish-red amorphous powder	[1]

It is important to note that public databases may contain conflicting information regarding the molecular formula of "**Crocin 5**". The data presented here is based on recent, detailed structural elucidation studies.

Spectroscopic Data for Structural Elucidation

The chemical structure of crocetin mono- β -D-glucosyl ester has been confirmed through various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data of Crocetin mono- β -D-glucosyl ester

Spectroscopic Technique	Key Findings	Reference
UV-Visible Spectroscopy	λ_{max} at 442 nm in methanol, characteristic of the crocetin chromophore.	[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr, cm^{-1})	3442 (O-H stretching), 2925 (C-H stretching), 1715 (C=O stretching of ester), 1618 (C=C stretching), 1075 (C-O stretching of glycosidic bond).	[1]
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CD_3OD , δ ppm)	Signals corresponding to the crocetin polyene chain protons (6.2-7.3 ppm), methyl protons (1.9-2.0 ppm), and the glucose moiety protons (3.2-5.4 ppm).	[1]
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CD_3OD , δ ppm)	Resonances for the crocetin backbone carbons (125-145 ppm for sp^2 carbons, 168 ppm for carboxyl carbons) and the glucose unit carbons (62-104 ppm).	[1]
Mass Spectrometry (ESI-MS)	m/z 491.2 $[\text{M}+\text{H}]^+$, confirming the molecular weight of 490.5.	[1]

Experimental Protocols

Isolation and Purification of Crocetin mono- β -D-glucosyl ester

The following protocol outlines a method for the isolation and purification of crocetin mono- β -D-glucosyl ester from *Crocus sativus* leaves, based on the work by Mir et al. (2020).[1]

Experimental Workflow for Isolation and Purification



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Isolation and purification workflow.

- **Extraction:** Dried and powdered leaves of *Crocus sativus* are subjected to Soxhlet extraction using petroleum ether.
- **Filtration and Concentration:** The extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- **Column Chromatography:** The concentrated extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of toluene:acetone:water:acetic acid (16:2:2:2 v/v/v/v).
- **Fraction Monitoring:** Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing the target compound are combined and further purified using preparative TLC with the same solvent system.
- **Final Product:** The purified compound is scraped from the TLC plate, eluted with a suitable solvent, and dried to yield crocetin mono- β -D-glucosyl ester.

Structural Characterization

The purified compound is subjected to a battery of spectroscopic analyses as detailed in Table 2 to confirm its structure and purity.

Biological Activity and Signaling Pathways

Crocetin and its glycosidic derivatives, including Crocin-5, have demonstrated a range of biological activities, with significant interest in their anticancer properties.[1][4][5]

Anticancer Activity

Crocetin mono- β -D-glucosyl ester has been shown to exhibit significant antiproliferative effects against human breast cancer cell lines (MCF-7) in a dose-dependent manner, with an IC_{50} value of 628.36 μ g/ml.[1]

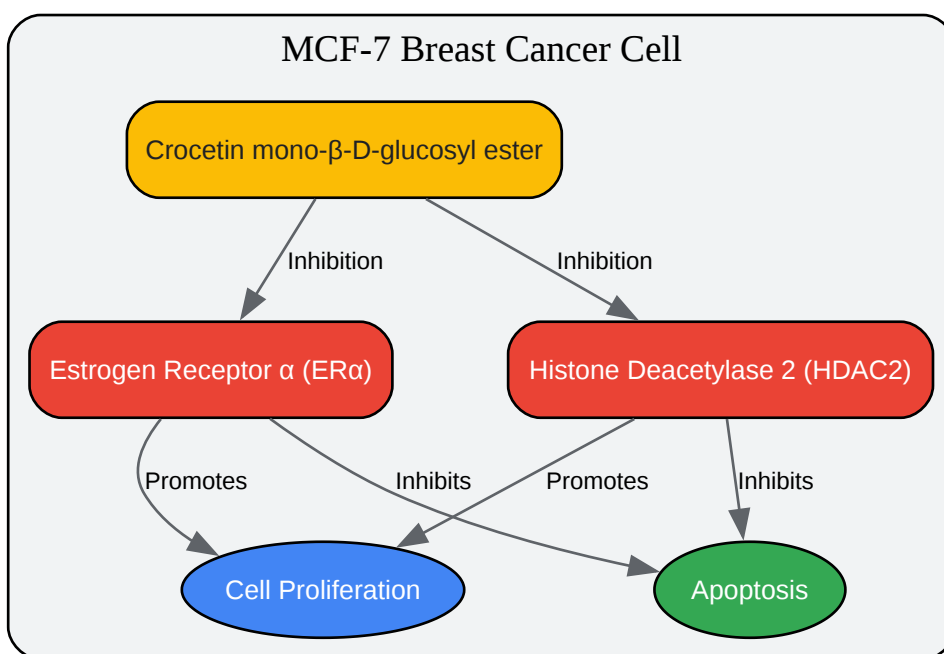
Table 3: Cytotoxicity of Crocetin mono- β -D-glucosyl ester against MCF-7 Cells

Concentration (μ g/ml)	% Cytotoxicity	Reference
31.25	18.5 \pm 0.8	[1]
62.5	25.4 \pm 1.1	[1]
125	36.2 \pm 1.3	[1]
250	48.9 \pm 1.5	[1]
500	55.7 \pm 1.7	[1]
1000	61.57 \pm 1.9	[1]

Proposed Signaling Pathway in Breast Cancer

In silico studies suggest that the anticancer activity of crocetin mono- β -D-glucosyl ester may be mediated through the inhibition of key proteins involved in breast cancer progression, namely estrogen receptor alpha ($ER\alpha$) and histone deacetylase 2 (HDAC2).[1]

Proposed Signaling Pathway of Crocetin mono- β -D-glucosyl ester in Breast Cancer



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